molecular formula C12H20N2O3 B12426563 Perindopril-N-desethylpentanoate-d4

Perindopril-N-desethylpentanoate-d4

Cat. No.: B12426563
M. Wt: 244.32 g/mol
InChI Key: BHUJIVBXVYHWJX-XOPXYYCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-N-desethylpentanoate-d4 involves the incorporation of deuterium atoms into the Perindopril-N-desethylpentanoate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The process includes multiple steps of purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Perindopril-N-desethylpentanoate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Perindopril-N-desethylpentanoate-d4 is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

Perindopril-N-desethylpentanoate-d4, like Perindopril, acts as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril-N-desethylpentanoate-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides valuable insights into the metabolism and distribution of Perindopril, aiding in the development of more effective and targeted therapies .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

244.32 g/mol

IUPAC Name

(3aR,7aR)-1-[(2S)-2-amino-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8+,9+,10?/m0/s1/i1D3,7D

InChI Key

BHUJIVBXVYHWJX-XOPXYYCCSA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@@H]2CCCC[C@@H]2CC1C(=O)O)(C([2H])([2H])[2H])N

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N

Origin of Product

United States

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